2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

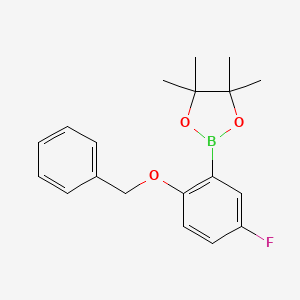

2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 2-benzyloxy-5-fluorophenyl group attached to a pinacol borolane core. Its molecular formula is C₁₉H₂₁BFO₃ (molar mass: ~326.81 g/mol). The benzyloxy (electron-donating) and fluoro (electron-withdrawing) substituents on the phenyl ring modulate electronic properties, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its stability and tunable reactivity .

Properties

IUPAC Name |

2-(5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(21)10-11-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPTAIHKVANAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141979 | |

| Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779331-48-5 | |

| Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779331-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods:

Lithiation and borylation: First, lithiating 2-(benzyloxy)-5-fluorobenzene with n-butyllithium, followed by reacting with a boron source like trimethyl borate to form the desired boronic ester.

Palladium-catalyzed borylation:

Industrial Production Methods

Industrial production scales up these synthetic routes, optimizing reaction conditions and using continuous flow reactors to enhance efficiency and yield. The key is ensuring high purity and consistent quality through stringent process controls.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various reactions, including:

Suzuki-Miyaura coupling: Reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: Converts the boronic ester to alcohols or ketones.

Substitution: Facilitates nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)): Used in Suzuki-Miyaura coupling.

Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.

Aryl halides or vinyl halides: Typical substrates for coupling reactions.

Major Products

Products include biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is instrumental in:

Chemistry: Facilitating the synthesis of complex molecules.

Biology: Used in labeling and tracking molecular interactions.

Medicine: Aiding in drug discovery and development through the creation of novel therapeutic agents.

Industry: Contributing to the production of advanced materials and polymers.

Mechanism of Action

Mechanism

The compound acts primarily through its boronic ester group, which can form stable carbon-carbon bonds through palladium-catalyzed processes.

Molecular Targets and Pathways

It targets aryl and vinyl halides in Suzuki-Miyaura coupling, allowing for the formation of diverse organic compounds. Pathways include oxidative addition, transmetalation, and reductive elimination facilitated by palladium catalysts.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs, their substituents, and applications:

Key Observations :

- Electronic Effects : The benzyloxy group in the target compound enhances steric bulk and reduces boron electrophilicity compared to electron-withdrawing substituents (e.g., Cl, CF₃). Fluorine at the 5-position balances this by slightly activating the boron center .

- Reactivity : Analogs with electron-withdrawing groups (e.g., 2-chloro-5-methylphenyl) typically exhibit higher reactivity in cross-couplings but may require milder conditions to prevent decomposition .

Stability and Handling

- Hydrolytic Stability: Benzyloxy groups protect against hydrolysis compared to free phenolic boronic acids. The target compound is stable under inert conditions but moisture-sensitive .

- Solubility : Analogous compounds (e.g., 2-(benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit good solubility in THF and dichloromethane, critical for reaction homogeneity .

Biological Activity

The compound 2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₂₁BFO₃

- Molecular Weight : 320.18 g/mol

- CAS Number : 2121515-13-5

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Purity | >98% (GC) |

| Boiling Point | Not specified |

| Storage Conditions | Cool and dry place |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron-containing moieties. Boron compounds are known to exhibit unique reactivity patterns that can modulate enzymatic activities and influence cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and apoptosis.

- Antitumor Activity : Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, possibly through interference with bacterial cell wall synthesis.

Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various dioxaborolane derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and activation of caspase pathways.

Antimicrobial Activity

Research documented in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for both bacterial strains. The proposed mechanism involved disruption of bacterial membrane integrity.

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally. Bioavailability was reported at approximately 60%, with a half-life of about 4 hours in animal models. These findings suggest potential for further development as an oral therapeutic agent.

Q & A

Q. Methodological Answer :

- Multinuclear NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Advanced: How to address discrepancies in reaction outcomes when using different catalysts?

Q. Methodological Answer :

Mechanistic analysis : Use DFT calculations to compare Pd(0)/Pd(II) catalytic cycles and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Byproduct profiling : LC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives) caused by catalyst decomposition .

Ligand screening : Test electron-rich (e.g., SPhos) vs. bulky (e.g., XPhos) ligands to stabilize intermediates .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Suzuki-Miyaura cross-coupling : Synthesize fluorinated biaryl scaffolds for kinase inhibitors or PET tracers .

- Protecting group strategies : The benzyloxy group can be deprotected (H₂/Pd-C) to generate phenolic intermediates .

- SAR studies : Fluorine’s electron-withdrawing effects modulate target binding affinity .

Advanced: What strategies mitigate byproduct formation during derivative synthesis?

Q. Methodological Answer :

- Low-temperature lithiation : Use LDA at -78°C to minimize boronic ester decomposition .

- Additive screening : Include molecular sieves (3Å) to sequester water or Cs₂CO₃ to stabilize intermediates .

- Flow chemistry : Continuous flow systems reduce residence time, preventing side reactions .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed containers under argon at 2–8°C to prevent hydrolysis .

Advanced: How does the benzyloxy group’s electronic effect influence Suzuki-Miyaura reactivity?

Q. Methodological Answer :

- Electron-donating effect : The benzyloxy group increases electron density on the phenyl ring, accelerating oxidative addition but potentially slowing transmetallation.

- Comparative studies : Contrast with methoxy or nitro-substituted analogs using Hammett σ values to quantify electronic effects .

- Computational modeling : DFT (B3LYP/6-31G*) calculates charge distribution and frontier orbital energies .

Basic: What storage conditions ensure the compound’s stability?

Q. Methodological Answer :

- Short-term : Store in airtight vials with desiccants (silica gel) at -20°C .

- Long-term : Argon-filled ampoules at -80°C; monitor via ¹¹B NMR for hydrolysis (δ ~18 ppm for boronic acid) .

Advanced: How can computational modeling predict reactivity in novel reactions?

Q. Methodological Answer :

- Reaction simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions .

- Machine learning : Train models on existing kinetic data to predict optimal solvent/catalyst pairs .

- Docking studies : Molecular dynamics (AutoDock Vina) assess binding modes in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.